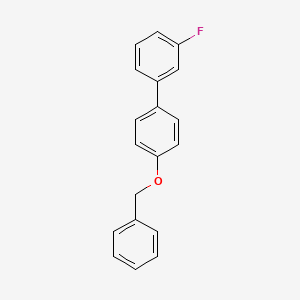

1-(Benzyloxy)-4-(3-fluorophenyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNPVYLKXYMZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90711976 | |

| Record name | 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-28-5 | |

| Record name | 1,1′-Biphenyl, 3-fluoro-4′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(benzyloxy)-4-(3-fluorophenyl)benzene (CAS No. 1352318-28-5), a biaryl ether of interest in medicinal chemistry and materials science.[1][2] We present a detailed analysis of two primary retrosynthetic strategies: a direct, one-step palladium-catalyzed Suzuki-Miyaura cross-coupling and a two-step sequence involving an initial C-C bond formation followed by a Williamson ether synthesis. This document furnishes researchers, chemists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental design choices. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The Target Molecule: Structure and Properties

This compound is a diaryl compound characterized by a biphenyl core, functionalized with a benzyloxy ether on one ring and a fluorine atom at the meta-position of the other. The presence of the fluorinated phenyl ring and the versatile benzyl protecting group makes this molecule a valuable building block for more complex molecular architectures.

| Property | Value |

| CAS Number | 1352318-28-5[1][2] |

| Molecular Formula | C₁₉H₁₅FO |

| Molecular Weight | 278.32 g/mol [1] |

| Structure |

Retrosynthetic Analysis

The synthesis of this compound can be approached by disconnecting the molecule at two key bonds: the central Carbon-Carbon (C-C) bond of the biaryl system or the Carbon-Oxygen (C-O) bond of the benzyl ether. This leads to two distinct and highly effective synthetic strategies.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Direct Coupling

This protocol details the direct coupling of 1-(benzyloxy)-4-bromobenzene with 3-fluorophenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of the target compound.

Materials & Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |

| 1-(Benzyloxy)-4-bromobenzene | 265.14 | 1.0 | 265 mg | Electrophile |

| 3-Fluorophenylboronic acid | 139.92 | 1.2 | 168 mg | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg | Base |

| Toluene | - | - | 5 mL | Solvent |

| Ethanol (95%) | - | - | 2 mL | Co-solvent |

| Deionized Water | - | - | 1 mL | Co-solvent |

Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(benzyloxy)-4-bromobenzene (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition: Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.

Strategy B: Sequential Synthesis via Phenol Intermediate

This alternative strategy involves two distinct, high-yielding steps. It is particularly useful when a common phenolic intermediate is desired for creating a library of derivatives.

Step 1: Synthesis of 4-(3-Fluorophenyl)phenol

The key intermediate is synthesized using a Suzuki-Miyaura coupling between a protected phenol (4-iodophenol or 4-bromophenol) and 3-fluorophenylboronic acid. [3] Protocol: Synthesis of 4-(3-Fluorophenyl)phenol [3]

-

Reaction Setup: Combine 4-iodophenol (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄, 2-5 mol%) in a flask with a suitable solvent system (e.g., water or DMF/water). [3][4]2. Reaction: Heat the mixture under an inert atmosphere, typically to 80-100 °C, for 2-8 hours until TLC indicates consumption of the starting material.

-

Work-up and Purification: After cooling, acidify the mixture with 2M HCl to protonate the phenoxide. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization to obtain 4-(3-fluorophenyl)phenol.

Step 2: Benzylation via Williamson Ether Synthesis

This classic Sₙ2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from benzyl bromide (or chloride) to form the benzyl ether. [5][6] Protocol: Benzylation of 4-(3-Fluorophenyl)phenol

Reaction Scheme:

Caption: Williamson ether synthesis to form the target compound.

Materials & Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |

| 4-(3-Fluorophenyl)phenol | 188.19 | 1.0 | 188 mg | Nucleophile Precursor |

| Benzyl Bromide | 171.04 | 1.1 | 0.13 mL | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |

| Acetone | - | - | 10 mL | Solvent |

Procedure:

-

Setup: In a 25 mL round-bottom flask, dissolve 4-(3-fluorophenyl)phenol (1.0 mmol) in acetone (10 mL).

-

Base Addition: Add potassium carbonate (2.0 mmol). This is a mild and effective base for this transformation. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF may be used.

-

Electrophile Addition: Add benzyl bromide (1.1 mmol) dropwise to the stirring suspension.

-

Reaction: Stir the reaction at room temperature or heat gently to 50-60 °C to increase the rate. Monitor by TLC until the starting phenol is consumed (typically 3-6 hours).

-

Work-up: Filter off the potassium salts and wash the solid with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with hexane/ethyl acetate) or recrystallization from a suitable solvent like ethanol/water to afford the pure product.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR | Signals expected for the benzyloxy CH₂ protons (a singlet around 5.1 ppm), and complex multiplets in the aromatic region (approx. 6.9-7.5 ppm) corresponding to the protons on the three distinct phenyl rings. |

| ¹³C NMR | Signals for the benzyloxy CH₂ carbon (approx. 70 ppm) and numerous signals in the aromatic region (approx. 113-164 ppm), including a C-F coupled doublet for the carbon bearing the fluorine atom. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of 278.32. |

| Appearance | Typically a white to off-white solid. |

Conclusion

The synthesis of this compound can be achieved efficiently through two primary strategies. The direct Suzuki-Miyaura cross-coupling (Strategy A) offers the most convergent and atom-economical route, making it ideal for targeted, large-scale synthesis. The sequential approach (Strategy B), involving the initial preparation of a common phenolic intermediate followed by etherification, provides greater flexibility for analog synthesis and derivatization. The choice of method will depend on the specific research goals, scale, and availability of starting materials. Both routes utilize well-understood, reliable, and high-yielding reactions fundamental to modern organic chemistry.

References

-

PubChem. 1-(Benzyloxy)-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Ullmann condensation. Wikimedia Foundation. Retrieved from [Link]

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

ChemBK. This compound. Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. Retrieved from [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Retrieved from [Link]

- Google Patents. CN101445431A - Method for preparing fluorophenol.

- Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142–8149.

- MDPI.

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

- Esfahani, R. S., et al. (2017).

- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Omega, 3(11), 15998-16003.

- MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4800.

- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Acta Crystallographica Section E. 1-Benzyloxy-4-chlorobenzene. Retrieved from [Link]

- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

-

Patsnap Eureka. Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. Retrieved from [Link]

-

Wiley Online Library. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]

- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

-

ResearchGate. Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. Retrieved from [Link]

- Google Patents. EP0037353A1 - Process for the etherification of phenols.

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Chemistry Stack Exchange. What are the products formed when phenol is reacted with benzyl bromide?. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. chembk.com [chembk.com]

- 3. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

1-(Benzyloxy)-4-(3-fluorophenyl)benzene chemical properties

An In-depth Technical Guide to the Synthesis and Properties of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of this compound, a biaryl ether scaffold with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged in public chemical databases, this document leverages established, first-principles organic chemistry to outline its synthesis, predicted physicochemical and spectroscopic properties, and potential applications. The core of this guide focuses on two robust and validated synthetic pathways: the Suzuki-Miyaura cross-coupling and the Williamson ether synthesis. Each protocol is presented with detailed, step-by-step instructions and an underlying mechanistic rationale to ensure reproducibility and deeper understanding. This document serves as a foundational resource for researchers interested in the synthesis and utilization of novel fluorinated biaryl compounds.

Introduction and Rationale

The molecular architecture of this compound combines several key features that are highly sought after in modern drug discovery. The biaryl core is a common motif in many biologically active compounds, providing a rigid scaffold for the precise spatial orientation of functional groups. The benzyloxy group serves as a common protecting group for phenols and can also be a key interacting element in its own right.

The incorporation of a fluorine atom is a strategic decision in medicinal chemistry. The metabolic stability of a drug candidate is often enhanced by the presence of fluorine, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. The meta position of the fluorine on the phenyl ring provides a unique electronic and steric profile compared to its ortho or para isomers.

Given the potential utility of this scaffold, this guide provides the necessary theoretical and practical framework for its synthesis and characterization.

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached from two primary disconnections, leading to two well-established and reliable synthetic strategies. The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][2] This is arguably the more versatile and high-yielding approach for constructing the biaryl core of the target molecule.[3]

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add (4-(benzyloxy)phenyl)boronic acid (1.1 eq.), 1-bromo-3-fluorobenzene (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Pathway B: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide via an Sₙ2 reaction.[4][5] This pathway involves first synthesizing the biaryl phenol intermediate, 4-(3-fluorophenyl)phenol, followed by etherification.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Step 1: Synthesis of 4-(3-fluorophenyl)phenol

-

This intermediate is first synthesized via a Suzuki-Miyaura coupling of 4-bromophenol and (3-fluorophenyl)boronic acid, following a similar procedure to that described in Pathway A. The phenolic hydroxyl group may require protection (e.g., as a silyl ether) during the coupling reaction, followed by deprotection.

-

-

Step 2: Etherification

-

Reaction Setup: To a round-bottom flask, add 4-(3-fluorophenyl)phenol (1.0 eq.) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 20-30 minutes to form the phenoxide.

-

Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Reaction Execution: Heat the reaction to 60-80 °C and monitor by TLC until the starting phenol is consumed.

-

Workup and Purification: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Physicochemical and Spectroscopic Properties

As this compound is not widely reported, the following properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Notes |

| Molecular Formula | C₁₉H₁₅FO | Calculated from structure. |

| Molecular Weight | 278.32 g/mol | Calculated from atomic weights. |

| Appearance | White to off-white solid | Typical for biaryl ethers of this size. |

| Melting Point | Not determined | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not determined | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Insoluble in water. | Based on the largely non-polar structure. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.50-7.25 (m, aromatic protons of benzyl and 3-fluorophenyl groups), δ ~7.10-6.90 (m, aromatic protons of the benzyloxy-phenyl ring), δ ~5.10 (s, 2H, -O-CH₂ -Ph). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~163 (d, JCF ≈ 245 Hz, C -F), δ ~158-155 (Ar C -O), δ ~137-120 (aromatic carbons), δ ~115-112 (aromatic carbons adjacent to C-F), δ ~70 (-O-C H₂-Ph). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected in the typical range for an aryl fluoride. |

| Mass Spec. (HRMS) | Calculated [M+H]⁺: 279.1189. Expected fragmentation includes a prominent peak corresponding to the loss of the benzyl group (m/z 91) or the tropylium cation. |

Potential Applications in Research and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents and functional materials.

-

Medicinal Chemistry: Many kinase inhibitors incorporate a biaryl ether core. This scaffold could be further functionalized to target specific kinases that are dysregulated in cancer or inflammatory diseases. The fluorophenyl moiety can serve as a key pharmacophore for engaging with the target protein.

-

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological activity and metabolic stability.

-

Materials Science: Biaryl structures are often investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic materials due to their rigid, conjugated systems.

Safety and Handling

As this compound is a novel compound, it should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: The toxicological properties have not been investigated. Treat as a compound of unknown toxicity.

References

-

PubChem. 1-(Benzyloxy)-4-fluorobenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

- Google Patents. Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

PubChem. 1-(Benzyloxy)-4-{1-[(4-fluorophenyl)sulfonyl]cyclopentyl}benzene. National Center for Biotechnology Information. [Link]

-

Indian Trade Portal. 1-Benzyloxy- 3-fluorobenzene. [Link]

-

Chemdad. 1-BENZYLOXY-4-NITROBENZENE. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

SpectraBase. 1-(Benzyloxy)-4-(2-fluorovinyl)benzene. [Link]

-

Supplementary Information. NMR Spectra. [Link]

- Google Patents. Method for preparing fluorophenol.

-

Reddit. Williamson Ether synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

- Google Patents. Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

-

Study.com. How could you prepare benzyl phenyl ether from benzene and phenol?[Link]

-

ResearchGate. Bromide conversions in C-C coupling reactions. [Link]

-

J&K Scientific. Williamson Ether Synthesis. [Link]

-

ResearchGate. Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

Organic Spectroscopy International. 1-(benzyloxy)-4-methoxybenzene. [Link]

- Google Patents.

Sources

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

A Technical Guide to the Spectroscopic Characterization of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the molecule 1-(Benzyloxy)-4-(3-fluorophenyl)benzene, a compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this document, authored from the perspective of a Senior Application Scientist, leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive characterization. This guide is intended to serve as a valuable resource for researchers in the identification, synthesis, and analysis of this and related fluorinated biphenyl ether compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, explaining the underlying chemical principles that govern these spectral properties.

Molecular Structure and a Priori Considerations

The structure of this compound combines several key functional groups that will define its spectroscopic signature: a biphenyl core, an ether linkage, a benzyl group, and a fluorine substituent. The fluorine atom on one of the phenyl rings is expected to introduce characteristic splitting patterns in the NMR spectra due to spin-spin coupling with neighboring protons and carbons.

Figure 1: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 6.8-7.8 ppm) and a characteristic singlet for the benzylic protons (δ ~5.1 ppm). The signals for the protons on the fluorinated ring will exhibit additional splitting due to coupling with the fluorine atom. The predictions are based on data from similar compounds like 1-(benzyloxy)-4-methoxybenzene[1].

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H2, H6 | ~7.05 | d | J ≈ 8.8 | 2H |

| H3, H5 | ~7.55 | d | J ≈ 8.8 | 2H |

| H2' | ~7.40 | d | J ≈ 7.8 | 1H |

| H4' | ~7.10 | t | J ≈ 8.0 | 1H |

| H5' | ~7.35 | dt | J ≈ 8.0, 1.5 | 1H |

| H6' | ~7.45 | d | J ≈ 7.8 | 1H |

| H8 (CH₂) | ~5.10 | s | - | 2H |

| H10, H11, H12, H13, C14 (benzyl) | 7.30-7.45 | m | - | 5H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbons on the fluorinated ring will appear as doublets due to C-F coupling. The predicted chemical shifts are influenced by the electron-donating ether group and the electron-withdrawing fluorine atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C1 | ~158 | s | - |

| C2, C6 | ~115 | s | - |

| C3, C5 | ~128 | s | - |

| C4 | ~135 | s | - |

| C1' | ~142 | d | J ≈ 3 |

| C2' | ~125 | d | J ≈ 3 |

| C3' | ~163 | d | J ≈ 245 |

| C4' | ~115 | d | J ≈ 21 |

| C5' | ~130 | d | J ≈ 8 |

| C6' | ~118 | d | J ≈ 23 |

| C8 (CH₂) | ~70 | s | - |

| C9 (benzyl ipso) | ~137 | s | - |

| C10, C14 (benzyl ortho) | ~128 | s | - |

| C11, C13 (benzyl meta) | ~128 | s | - |

| C12 (benzyl para) | ~127 | s | - |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring. Based on data for similar fluorophenyl compounds, the chemical shift is predicted to be in the range of -110 to -115 ppm (relative to CFCl₃).

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The calculated exact mass of this compound (C₁₉H₁₅FO) is 278.1107 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 278.1107.

The fragmentation pattern is likely to be dominated by the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺). Another significant fragment would be the loss of the benzyl group, resulting in a peak at m/z 187 for the [M-C₇H₇]⁺ ion.

Figure 3: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Employ a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ether linkage, aromatic rings, and the C-F bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (CH₂) | 2950-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O-C (ether) | 1250-1050 | Asymmetric and symmetric stretching |

| C-F | 1200-1100 | Stretching |

| C-H out-of-plane bending | 900-675 | Bending |

The presence of strong bands in the 1250-1050 cm⁻¹ and 1200-1100 cm⁻¹ regions would be indicative of the ether and C-F functionalities, respectively[2][3][4].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. The predicted NMR, MS, and IR spectra, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. The provided analysis, based on established principles and comparative data, should facilitate the unambiguous identification and characterization of this molecule in a laboratory setting.

References

-

PubChem. p-(Benzyloxy)nitrobenzene. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

PubChem. 1-(Benzyloxy)-4-fluorobenzene. [Link]

-

MDPI. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Springer Nature. Supplementary Information. [Link]

-

Organic Spectroscopy International. 1-(benzyloxy)-4-methoxybenzene. [Link]

- Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

Thieme. 12 Examples of IR-Spectra. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Link]

-

ResearchGate. Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. [Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

Sources

1H NMR spectrum of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of interest in synthetic chemistry and potentially in drug development. As a Senior Application Scientist, this document is designed for researchers, scientists, and professionals in the field, offering not just a predicted spectrum but a deep dive into the structural and electronic factors that govern its appearance. We will cover theoretical predictions of chemical shifts and coupling constants, a detailed, field-proven experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The causality behind experimental choices and spectral features is emphasized throughout, ensuring a robust understanding of the molecule's spectroscopic signature.

Introduction to this compound

Molecular Structure and Significance

This compound is a biaryl ether derivative. Its structure comprises three key functionalities: a benzyloxy group, a central 1,4-disubstituted (para) phenyl ring, and a terminal 3-fluorophenyl (meta) ring. The molecular formula is C₁₉H₁₅FO[1]. Molecules with fluorinated biaryl scaffolds are prevalent in medicinal chemistry and materials science, as the fluorine atom can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity. Understanding the precise structure and conformation through techniques like NMR is therefore critical for quality control and further development.

The Role of NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By analyzing the chemical shift (δ), integration, and spin-spin coupling (J) of hydrogen nuclei, we can map the electronic environment and connectivity of protons within a molecule. For a complex molecule like this compound, a detailed ¹H NMR analysis is essential to confirm the successful synthesis and purity of the compound, providing a unique fingerprint based on its electronic and spatial arrangement.

Theoretical Prediction of the ¹H NMR Spectrum

A predictive analysis of the ¹H NMR spectrum is foundational to its eventual interpretation. The predicted values are derived from established principles of substituent effects on aromatic systems and known coupling phenomena.

Principles of Prediction: Chemical Environment and Electronic Effects

The chemical shift of a proton is dictated by the local magnetic field it experiences, which is modulated by the surrounding electron density. Electron-withdrawing groups (like fluorine) "deshield" nearby protons, shifting their signals to a higher frequency (downfield), while electron-donating groups (like the benzyloxy ether) "shield" them, moving signals to a lower frequency (upfield).[2][3] Protons on sp²-hybridized carbons (aromatic rings) typically resonate at lower fields than those on sp³-hybridized carbons.[3]

Analysis of the Benzyloxy Moiety

-

Methylene Protons (-O-C H₂-Ph): These two protons are in a unique environment. They are benzylic, which would place them around 2.3 ppm, but they are also attached to an electronegative oxygen atom. The strong deshielding effect of the oxygen shifts this signal significantly downfield. For a similar compound, 1-(benzyloxy)-4-methoxybenzene, this signal appears at 5.05 ppm.[4] Therefore, we predict a sharp singlet at approximately 5.11 ppm with an integration of 2H. It appears as a singlet because there are no adjacent protons to couple with.

-

Benzyl Phenyl Protons (-O-CH₂-C₆ H₅): These five protons on the terminal phenyl ring are in a relatively standard electronic environment. They are expected to appear as a complex multiplet in the aromatic region, typically between 7.30 and 7.50 ppm , integrating to 5H.

Analysis of the 1,4-Disubstituted Phenyl Ring

The central phenyl ring is substituted at the 1 and 4 positions. The benzyloxy group is electron-donating, while the 3-fluorophenyl group is weakly electron-withdrawing. This creates an AA'BB' spin system, which often appears as two distinct doublets.

-

Protons Ortho to the Benzyloxy Group (H-a): These protons are shielded by the electron-donating ether group and are expected to appear further upfield. We predict a doublet around 7.05 ppm (2H).

-

Protons Ortho to the 3-Fluorophenyl Group (H-b): These protons are deshielded by the adjacent aromatic system and will appear further downfield. We predict a doublet around 7.55 ppm (2H). The coupling between these ortho protons should result in a typical ortho coupling constant (³JHH) of approximately 8-9 Hz.

Analysis of the 3-Fluorophenyl Moiety (Including H-F Coupling)

The protons on this ring experience both proton-proton (H-H) and proton-fluorine (H-F) coupling. The spin of fluorine-19 is 1/2, meaning it will split proton signals in a similar manner to a proton.[5] H-F coupling can occur over several bonds, with typical magnitudes of: ³JHF (ortho) = 6-10 Hz and ⁴JHF (meta) = 4-8 Hz.[6][7]

-

Proton H-c (Ortho to Phenyl, Ortho to F): This proton is deshielded by the adjacent phenyl ring and the fluorine. It will be split by H-d (ortho, ³JHH ≈ 8 Hz), H-e (para, ⁵JHH ≈ 0.5 Hz, often not resolved), and the fluorine atom (ortho, ³JHF ≈ 9 Hz). This will likely result in a doublet of triplets (dt) or a complex multiplet around 7.45 ppm (1H).

-

Proton H-d (Ortho to H-c, Meta to F): This proton will be split by H-c (ortho, ³JHH ≈ 8 Hz), H-f (ortho, ³JHH ≈ 8 Hz), and the fluorine atom (meta, ⁴JHF ≈ 5 Hz). This will result in a triplet of doublets (td) or multiplet centered around 7.15 ppm (1H).

-

Proton H-e (Ortho to Phenyl, Meta to F): This proton is deshielded by the adjacent phenyl ring. It will be split by H-f (meta, ³JHH ≈ 2.5 Hz), H-c (para, ⁵JHH ≈ 0.5 Hz), and the fluorine atom (meta, ⁴JHF ≈ 5 Hz). We predict a multiplet around 7.40 ppm (1H).

-

Proton H-f (Ortho to H-d, Para to F): This proton is the most upfield on this ring. It will be split by H-d (ortho, ³JHH ≈ 8 Hz), H-e (meta, ³JHH ≈ 2.5 Hz), and the fluorine atom (para, ⁵JHF ≈ 1-3 Hz). This will likely appear as a multiplet around 7.35 ppm (1H).

Predicted Spectral Data Summary

The following table summarizes the predicted ¹H NMR data for this compound in a standard solvent like CDCl₃.

| Proton Assignment (See Fig. 2) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-g (-CH₂-) | 5.11 | s (singlet) | N/A | 2H |

| H-a | 7.05 | d (doublet) | ³JHH ≈ 8.5 | 2H |

| H-b | 7.55 | d (doublet) | ³JHH ≈ 8.5 | 2H |

| Benzyl-Ph | 7.30 - 7.50 | m (multiplet) | N/A | 5H |

| H-d | 7.15 | td (triplet of doublets) | ³JHH ≈ 8.0, ⁴JHF ≈ 5.0 | 1H |

| H-f | 7.35 | m (multiplet) | N/A | 1H |

| H-e | 7.40 | m (multiplet) | N/A | 1H |

| H-c | 7.45 | dt (doublet of triplets) | ³JHH ≈ 8.0, ³JHF ≈ 9.0 | 1H |

Note: The aromatic region (7.15 - 7.55 ppm) will be highly crowded with overlapping multiplets.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality data. The following methodology is designed to be self-validating, ensuring accuracy and precision.

Rationale for Experimental Design

The goal is to achieve high resolution to resolve the complex multiplets in the aromatic region and to obtain accurate integration for quantitative assessment. A high-field spectrometer (≥400 MHz) is recommended to maximize signal dispersion. The choice of solvent, concentration, and acquisition parameters are all critical for success.

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Use deuterated chloroform (CDCl₃), a common solvent for moderately nonpolar organic compounds. Its residual proton signal at 7.26 ppm provides a convenient reference point but does not typically interfere with the signals of interest.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the primary internal standard, with its signal defined as 0.00 ppm.[8][9]

-

Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

-

Labeling: Clearly label the NMR tube with the sample identification.

Optimized Spectrometer Parameters

The following parameters are recommended for a 400 MHz spectrometer:

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for resolving complex multiplets. |

| Pulse Program | zg30 | Standard 30-degree pulse experiment for quantitative analysis. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with a ~10 mg sample. |

| Relaxation Delay (D1) | 5.0 s | Ensures full relaxation of all protons, critical for accurate integration. |

| Acquisition Time (AQ) | 4.0 s | Provides high digital resolution to resolve fine coupling patterns. |

| Spectral Width (SW) | 20 ppm | Covers the full range of expected proton chemical shifts. |

| Temperature | 298 K | Standard room temperature acquisition. |

Data Processing Workflow

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Define the integral regions for each distinct signal. Set the integral of a well-resolved signal (e.g., the -CH₂- singlet) to its known proton count (2H) to normalize the other integrals.

-

Peak Picking: Identify the precise chemical shift of each peak in the multiplets for coupling constant analysis.

Figure 1: Experimental workflow for ¹H NMR analysis.

Detailed Spectral Interpretation and Assignment

Interpreting the spectrum involves assigning each signal to the corresponding protons in the molecule, using the principles outlined in Section 2.

Figure 2: Proton labeling scheme for spectral assignment.

The Benzylic Methylene Signal (-CH₂-)

The most straightforward signal to assign is the singlet corresponding to the two H-g protons. Its expected appearance around 5.11 ppm , its integration of 2H, and its singlet multiplicity make it a unique landmark in the spectrum. This signal confirms the presence of the benzyloxy ether linkage.

The Aromatic Region: Deconvoluting the Phenyl Systems

The region from approximately 7.0 to 7.6 ppm will contain the signals for the remaining 11 aromatic protons.

-

AA'BB' System: The two doublets at ~7.05 ppm (H-a ) and ~7.55 ppm (H-b ) are characteristic of the 1,4-disubstituted central ring. The upfield doublet is assigned to the protons ortho to the electron-donating benzyloxy group, and the downfield doublet to the protons ortho to the fluorophenyl substituent. The coupling constant of ~8.5 Hz for both doublets confirms their ortho relationship.

-

Monosubstituted Benzyl Ring: A broad, unresolved multiplet integrating to 5H between 7.30 and 7.50 ppm corresponds to the protons of the phenyl group of the benzyloxy moiety.

-

3-Fluorophenyl Ring: The remaining four protons (H-c, H-d, H-e, H-f ) will produce the most complex patterns due to both H-H and H-F couplings. Careful analysis of the splitting patterns is required. For example, the signal for H-c at ~7.45 ppm should be resolvable as a doublet of triplets, where the large splitting comes from the ortho proton H-d (³JHH) and the smaller, overlapping splittings arise from the ortho fluorine (³JHF). A splitting tree diagram helps visualize this.

Figure 3: Simplified splitting tree for proton H-c.

Conclusion

The ¹H NMR spectrum of this compound is complex but entirely interpretable with a systematic approach. Key identifying features include the characteristic benzylic singlet at ~5.1 ppm, the AA'BB' pattern of the central ring, and the intricate multiplets of the 3-fluorophenyl ring arising from both H-H and H-F coupling. This guide provides the theoretical foundation, a robust experimental protocol, and a detailed interpretive framework necessary for researchers to confidently analyze this compound and others with similar structural motifs.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

The Royal Society of Chemistry. (2011). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

ResearchGate. (2010). 4-Benzyloxy-1,1′-biphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Retrieved from [Link]

-

Jundishapur Journal of Natural Pharmaceutical Products. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of benzyloxy.... Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ExportersIndia. (n.d.). 1-Benzyloxy- 3-fluorobenzene. Retrieved from [Link]

Sources

- 1. 1355247-13-0|1-(Benzyloxy)-3-(3-fluorophenyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene, a diaryl ether of interest in pharmaceutical and materials science research. In the absence of established mass spectra for this specific molecule, this guide synthesizes foundational mass spectrometry principles with expert knowledge of fragmentation patterns of structurally related compounds. We present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The core of this work lies in the predictive analysis of fragmentation pathways, offering researchers a robust, self-validating system for identifying this compound and elucidating its structure. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling them to anticipate spectral outcomes and troubleshoot their analytical workflows.

Introduction: The Analytical Challenge

This compound (C₁₉H₁₅FO, Molar Mass: 278.32 g/mol ) is a complex diaryl ether whose characterization is essential for quality control and metabolic studies.[1] Mass spectrometry is the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. The molecule's structure, featuring a benzyloxy group, a biphenyl core, and a fluorine substituent, presents a unique combination of functionalities that dictate its behavior under mass spectrometric analysis. This guide will deconstruct the molecule's likely fragmentation patterns under both "hard" (Electron Ionization) and "soft" (Electrospray Ionization) techniques, providing a predictive roadmap for its identification.

Foundational Principles: Predicting Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For this compound, we can anticipate several key fragmentation pathways based on the established behavior of its constituent chemical motifs.

-

Alpha-Cleavage in Ethers: Fragmentation often occurs at the carbon-carbon bond adjacent to the oxygen atom in ethers.[2][3]

-

Stability of Aromatic Systems: Aromatic rings are inherently stable, often resulting in strong molecular ion peaks, especially with softer ionization techniques.[2][4]

-

The Tropylium Ion: The presence of a benzyl group frequently leads to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum.[4][5]

-

Fluorine's Influence: The electronegative fluorine atom can influence fragmentation pathways, and its presence is confirmed by the mass of the fragments containing it.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization is a high-energy ("hard") ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[6] Due to its volatility and thermal stability, this compound is well-suited for GC-MS analysis.[7]

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at 280°C.

-

Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

-

Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

Predicted EI Fragmentation Pathway

The high energy of electron ionization is expected to produce a complex fragmentation pattern. The molecular ion peak at m/z 278 may be observed, but it is likely to be of low intensity. The primary fragmentation pathways are predicted to be:

-

Formation of the Tropylium Ion (m/z 91): This is anticipated to be the base peak. Cleavage of the benzylic C-O bond will generate the highly stable tropylium ion.

-

Formation of the Fluorobiphenyl Phenoxy Cation (m/z 187): The corresponding fragment from the benzylic C-O bond cleavage.

-

Loss of the Phenyl Group (m/z 201): Fragmentation of the biphenyl core.

-

Loss of the Fluorophenyl Group (m/z 183): Another fragmentation pathway of the biphenyl system.

Diagram: Predicted EI Fragmentation of this compound

Caption: Predicted major fragmentation pathways under Electron Ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion, which is useful for confirming the molecular weight of the analyte.[6] While ESI is generally more suited for polar compounds, it can be adapted for the analysis of non-polar molecules like this compound.[10]

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water. The addition of a small amount of formic acid (0.1%) can aid in protonation.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm x 1.8 µm column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Mass Range: Scan from m/z 100 to 500.

-

Predicted ESI Mass Spectrum

In positive ion mode ESI, we expect to observe the protonated molecule, [M+H]⁺, at m/z 279. Depending on the in-source collision-induced dissociation (CID) energy, some fragmentation may occur. The most likely fragment ion would result from the cleavage of the benzylic C-O bond, leading to the tropylium ion.

-

Protonated Molecular Ion [M+H]⁺ (m/z 279): Expected to be the base peak.

-

Tropylium Ion (m/z 91): May be observed at higher in-source CID energies.

Diagram: Predicted ESI-MS Analysis Workflow

Caption: Workflow for the LC-ESI-MS analysis of the target compound.

Data Summary

The following table summarizes the predicted key ions for the mass spectrometric analysis of this compound.

| Ionization Technique | Predicted Ion (m/z) | Identity | Predicted Relative Abundance |

| EI-MS | 278 | [M]⁺ | Low |

| 91 | [C₇H₇]⁺ (Tropylium) | High (Base Peak) | |

| 187 | [C₁₂H₈FO]⁺ | Moderate | |

| 201 | [C₁₃H₁₀FO]⁺ | Low | |

| 183 | [C₁₂H₉O]⁺ | Low | |

| ESI-MS | 279 | [M+H]⁺ | High (Base Peak) |

| 91 | [C₇H₇]⁺ (Tropylium) | Low to Moderate (CID dependent) |

Conclusion

This technical guide provides a predictive and practical framework for the mass spectrometry analysis of this compound. By leveraging established fragmentation principles of related chemical structures, we have outlined detailed experimental protocols for both GC-MS (EI) and LC-MS (ESI) and predicted the key fragment ions that will be crucial for the identification and structural confirmation of this molecule. The provided methodologies and spectral predictions offer a self-validating system for researchers, enabling them to approach the analysis of this and similar diaryl ethers with confidence.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

-

Organic Spectroscopy International. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

-

Mass Spectrometry Blog. (2018, December 31). mass spectrometry: tropylium ion. YouTube. Retrieved from [Link]

-

Górecki, T. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Retrieved from [Link]

-

MDPI. (2023, September 8). Non-Targeted Screening of Metabolites in Aqueous-Ethanol Extract from Spiraea hypericifolia (Rosaceae) Using LC-HRMS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

-

PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Total ion GC-MS chromatogram of the main metabolites of biphenyl (1). Retrieved from [Link]

-

MDPI. (2023). The Preferred Odor Characteristics of Cooked Medium-Milled Fragrant Simiao Rice. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Preferred Odor Characteristics of Cooked Medium-Milled Fragrant Simiao Rice [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene Derivatives: A Synthetic Overview and Therapeutic Potential

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the 1-(benzyloxy)-4-(3-fluorophenyl)benzene scaffold. Recognizing the specificity of this chemical entity, this document synthesizes findings from structurally related compounds to build a predictive framework for its biological activity, potential mechanisms of action, and therapeutic applications. The insights are grounded in established medicinal chemistry principles and validated experimental protocols.

Abstract

The this compound scaffold represents a class of diaryl ether derivatives with significant potential in drug discovery. This structure combines several key pharmacophoric features: a central phenoxy ring, a flexible benzyloxy group that can enhance metabolic stability and target engagement, and a 3-fluorophenyl moiety known to modulate electronic properties and improve pharmacokinetic profiles. While direct studies on this exact scaffold are limited, analysis of analogous structures reveals potent inhibitory activities across critical therapeutic targets, particularly in oncology and neurodegenerative diseases. This guide explores the potential of these derivatives as inhibitors of the PI3K/mTOR signaling pathway and Monoamine Oxidase B (MAO-B). We provide detailed, validated experimental protocols for synthesis and biological evaluation, present quantitative data from related compounds to establish a baseline for activity, and use pathway and workflow diagrams to illustrate key concepts. The objective is to furnish researchers and drug development professionals with a foundational understanding and practical methodologies to explore this promising chemical space.

The 1-(Benzyloxy)-4-phenylbenzene Scaffold: A Privileged Structure in Medicinal Chemistry

The diaryl ether motif is a cornerstone in modern medicinal chemistry, prized for its conformational flexibility and synthetic accessibility. The introduction of specific substituents, such as the benzyloxy and 3-fluorophenyl groups, is a strategic design choice aimed at optimizing drug-like properties.

-

The Role of the Benzyloxy Group: The benzyloxy moiety often serves as a metabolically stable surrogate for a hydroxyl group, preventing rapid glucuronidation or sulfation. Its phenyl ring can engage in π-π stacking or hydrophobic interactions within a target's binding pocket, while the ether linkage provides a degree of rotational freedom, allowing the molecule to adopt an optimal binding conformation.

-

The Influence of the 3-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in drug design. A fluorine atom at the meta-position of the phenyl ring acts as a powerful electron-withdrawing group, altering the pKa of nearby functionalities and potentially enhancing binding affinity.[1] Furthermore, the C-F bond is exceptionally stable, making it an effective metabolic blocker that can prevent oxidative degradation of the ring, thereby improving the compound's half-life.

General Synthesis Strategy

The synthesis of the core scaffold can be efficiently achieved via nucleophilic aromatic substitution or etherification reactions. A common and reliable method involves the coupling of a phenol with an activated benzyl halide.

Caption: General synthesis workflow for this compound.

Potential as Anticancer Agents: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention. Structurally related compounds, specifically 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives, have been identified as potent inhibitors of PI3Kα and mTOR, suggesting that the this compound scaffold could exhibit similar activity.[2]

Caption: Inhibition points of benzyloxybenzene derivatives in the PI3K/mTOR pathway.

Quantitative Biological Data of Related PI3K/mTOR Inhibitors

The following table summarizes the in vitro inhibitory activities of a series of synthesized 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives against PI3Kα and mTOR.[2] This data serves as a valuable benchmark for predicting the potential potency of the this compound scaffold.

| Compound ID | Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| Derivative 2 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine | 890 | 1800 |

| Derivative 4 | 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea | 1200 | 2500 |

| Derivative 6 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide | 450 | 980 |

| Others | Various Oxadiazole, Acetamide, Isoindoline derivatives | >10000 | >10000 |

| Data extracted from studies on novel anticancer agents.[2] |

Experimental Protocol: PI3Kα Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a robust, high-throughput method for determining the inhibitory activity of compounds against PI3Kα.[2] The self-validating nature of this assay relies on specific binding and enzymatic activity, where a loss of signal directly correlates with inhibition.

Materials:

-

384-well plates

-

Recombinant PI3Kα enzyme

-

Test compounds (solubilized in DMSO)

-

Assay Buffer (e.g., HEPES, MgCl₂, DTT)

-

Substrate Mixture: PIP2 and ATP

-

Detection Mix: Biotinylated PIP3 detector protein, Europium-labeled anti-GST antibody

Procedure:

-

Compound Plating: Dispense serial dilutions of the test compounds into the 384-well plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme Incubation: Add a solution of the PI3Kα enzyme in assay buffer to each well. Pre-incubate for 30 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture containing PIP2 and ATP.

-

Reaction Progression: Allow the reaction to proceed for 1 hour at room temperature.

-

Detection: Stop the reaction and initiate detection by adding the detection mix. This mix contains a biotinylated protein that specifically binds to the PIP3 product and a europium-labeled antibody that binds to the enzyme (assuming a GST-tagged enzyme).

-

Signal Reading: After a final 1-hour incubation, read the TR-FRET signal on a suitable plate reader. The signal is generated when the europium donor and the biotin-streptavidin-linked acceptor are in close proximity, which only occurs if PIP3 has been produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential as Neuroprotective Agents: Targeting Monoamine Oxidase B (MAO-B)

Parkinson's disease (PD) is characterized by the progressive loss of dopamine neurons. Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibiting MAO-B can increase dopamine levels, providing symptomatic relief. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have shown potent and selective MAO-B inhibitory activity, highlighting the potential of the benzyloxy-phenyl moiety in designing neuroprotective agents.[3]

The representative compound 3h from this series, which features a 4-fluorobenzyl ether group, demonstrated an impressive MAO-B IC₅₀ of 0.062 µM, along with antioxidant and neuroprotective effects.[3] This strongly supports the hypothesis that the this compound scaffold could be a promising starting point for novel, multifunctional anti-PD agents.

Quantitative Biological Data of Related MAO-B Inhibitors

The table below presents the MAO-B inhibitory activities for selected 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives.[3]

| Compound ID | R-Group on Benzyl Moiety | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 3f | 3-(Trifluoromethyl) | 0.081 | >123 |

| 3h | 4-Fluoro | 0.062 | >161 |

| 3i | 4-Chloro | 0.075 | >133 |

| 3j | 4-Methyl | 0.11 | >90 |

| Data are expressed as the concentration required to inhibit enzyme activity by 50%.[3] |

Experimental Protocol: MAO-B Inhibition Assay (Kynuramine Method)

This continuous spectrophotometric assay is a standard method for measuring MAO-B activity.[3] It relies on the MAO-B-catalyzed conversion of kynuramine to 4-hydroxyquinoline, a fluorescent product.

Materials:

-

96-well black plates

-

Recombinant human MAO-B enzyme

-

Phosphate buffer (pH 7.4)

-

Kynuramine (substrate)

-

Test compounds (solubilized in DMSO)

-

Clorgyline (selective MAO-A inhibitor, to ensure MAO-B specificity)

-

Rasagiline or Safinamide (positive control for MAO-B inhibition)

-

Fluorescence plate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

-

Assay Preparation: In each well of the 96-well plate, combine phosphate buffer, the MAO-B enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plates for 20 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add kynuramine solution to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over 30 minutes, taking readings every minute.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition caused by the test compound at each concentration relative to the DMSO vehicle control.

-

Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutics. Based on robust data from structurally related analogs, derivatives of this core structure are predicted to exhibit potent activity as anticancer agents by targeting the PI3K/mTOR pathway and as neuroprotective agents through the inhibition of MAO-B.

Future research should focus on the following areas:

-

Synthesis and Screening: A focused library of this compound derivatives should be synthesized to confirm the predicted biological activities and establish a clear structure-activity relationship (SAR).

-

Pharmacokinetic Profiling: Lead compounds should be evaluated for their metabolic stability, solubility, and cell permeability to ensure they possess drug-like properties.

-

In Vivo Efficacy: The most promising candidates must be tested in relevant animal models of cancer and Parkinson's disease to validate their therapeutic potential.

This guide provides the foundational logic and validated methodologies necessary to embark on the exploration of this exciting and underexplored area of medicinal chemistry.

References

- BenchChem. (2025). Comparative Biological Activity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives.

- Cao, Z., et al. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health.

- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.

- Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

- National Center for Biotechnology Information. (n.d.). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. PubMed.

- National Center for Biotechnology Information. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC - NIH.

Sources

A Technical Guide to Investigating the Therapeutic Potential of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-(3-fluorophenyl)benzene is a small molecule belonging to the diphenyl ether class. Its chemical structure, characterized by a benzyloxy group linked to a fluorinated diphenyl ether scaffold, suggests potential interactions with various biological targets. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, the broader family of diphenyl ethers and structurally related compounds have demonstrated a wide array of biological activities.[1] This guide provides a comprehensive framework for initiating a research program to elucidate the therapeutic potential of this compound. By leveraging established knowledge of related chemical scaffolds, we will explore high-probability therapeutic targets and outline detailed experimental workflows for their validation.

Molecular Structure and Properties of this compound:

Hypothesized Therapeutic Targets

Based on the activities of structurally similar compounds, we propose the following as primary therapeutic targets for investigation.

Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI/InhA) - An Antibacterial Target

The diphenyl ether scaffold is a well-established pharmacophore in the development of antibacterial agents.[4][5] A prominent target for this class of compounds is the enoyl-acyl carrier protein reductase (FabI in many bacteria, and its homolog InhA in Mycobacterium tuberculosis), a crucial enzyme in the type II fatty acid biosynthesis (FASII) pathway.[4][6][7] Inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to a bactericidal effect. The well-known antimicrobial agent triclosan is a diphenyl ether that targets FabI.[4]

Rationale for Investigation:

-

The core diphenyl ether structure of this compound is a known FabI/InhA inhibitor scaffold.[4][6]

-

The presence of a fluorine atom can potentially enhance binding affinity and metabolic stability.

Proposed Mechanism of Action: It is hypothesized that this compound acts as a slow-onset inhibitor of FabI/InhA. The molecule likely forms a stable, low-energy conformation within the enzyme's active site, interacting with the NAD⁺ cofactor and key amino acid residues, thereby blocking the binding of the natural enoyl-ACP substrate.

Monoamine Oxidase B (MAO-B) - A Target for Neurodegenerative Diseases

Structurally related benzyloxy derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[8] Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for managing the symptoms of Parkinson's disease.[8]

Rationale for Investigation:

-